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molecular formula C11H14N2O4 B1611848 4-(4-Methoxy-3-nitrophenyl)morpholine CAS No. 383870-96-0

4-(4-Methoxy-3-nitrophenyl)morpholine

Cat. No. B1611848
M. Wt: 238.24 g/mol
InChI Key: RUASRJAQVAMJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521754B2

Procedure details

4-(4-Methoxy-3-nitro-phenyl)-morpholine (6 g) is hydrogenated in dichloromethane (100 ml) and methanol (600 ml) using palladium on carbon (10%, 600 mg) for 12 hours. The catalyst is removed by filtration and the solution evaporated in vacuo. Purification by flash chromatography (silica, eluent ethyl acetate/n-hexane 1:1, then) affords the product as off-white solid (4.6 g, 88%). MS: m/e=209 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[N+:15]([O-])=O.CO>ClCCl.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:5][C:4]=1[NH2:15]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, eluent ethyl acetate/n-hexane 1:1

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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